Palladium(II) nitrate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

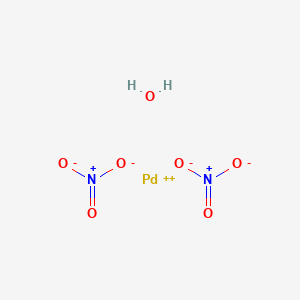

Palladium(II) nitrate hydrate is a useful research compound. Its molecular formula is H2N2O7Pd and its molecular weight is 248.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Palladium(II) nitrate hydrate serves as a precursor for palladium catalysts, which are crucial in various chemical reactions. Its applications include:

- Supported Catalysts : It is widely used to prepare supported palladium catalysts that enhance reaction efficiency in organic synthesis. These catalysts are essential for processes such as hydrogenation and cross-coupling reactions.

- Alkene Nitration : The compound acts as a catalyst in the nitration of alkenes, converting them into glycol dinitrates. This reaction is significant in producing nitro compounds used in pharmaceuticals and agrochemicals .

- Nanocatalysts : this compound is employed in synthesizing platinum-palladium/carbon alloy nanocatalysts for fuel cells, particularly for methanol-tolerant oxygen reduction reactions .

Table 1: Catalytic Applications of this compound

| Application | Description |

|---|---|

| Supported Catalysts | Used to create palladium catalysts on various supports for organic reactions |

| Alkene Nitration | Catalyzes the conversion of alkenes to glycol dinitrates |

| Nanocatalysts | Precursor for platinum-palladium/carbon alloy nanocatalysts for fuel cells |

Material Science

In material science, this compound plays a role in the synthesis of advanced materials:

- Thin Films : It is utilized in the co-electrodeposition of copper-palladium alloy thin films on titanium substrates, which are important for electronic applications .

- Sinter-Resistant Nanocatalysts : The compound is involved in preparing sinter-resistant palladium/silica nanocatalysts, which are critical for maintaining catalytic activity under high-temperature conditions .

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Thin Films | Co-electrodeposition of copper-palladium alloys on titanium substrates |

| Sinter-Resistant Nanocatalysts | Development of palladium/silica nanocatalysts for high-temperature reactions |

Biochemical Research

This compound also finds applications in biochemical research:

- Proteomics Research : It is used as a biochemical reagent for proteomics studies, aiding in the separation and analysis of proteins .

- Chlorine and Iodine Separation : The compound assists in the separation processes involving chlorine and iodine, which are vital in various chemical industries .

Table 3: Biochemical Applications

| Application | Description |

|---|---|

| Proteomics Research | Used as a reagent for protein separation and analysis |

| Chlorine and Iodine Separation | Facilitates the separation processes essential for chemical manufacturing |

Case Studies

-

Nanocatalyst Development :

A study demonstrated the synthesis of palladium nanoparticles decorated on amine-functionalized graphene nanosheets using this compound. This nanocatalyst exhibited enhanced catalytic activity for the hydrogenation of nitrophenols, showcasing its effectiveness in organic reactions . -

Fuel Cell Applications :

Research has shown that this compound can be used to create platinum-palladium/carbon alloy nanocatalysts that significantly improve the performance of methanol fuel cells. These nanocatalysts enhance the oxygen reduction reaction, making them suitable for energy applications .

Análisis De Reacciones Químicas

Alkene Nitration

Pd(NO₃)₂·xH₂O catalyzes the conversion of alkenes to glycol dinitrates in nitric acid solutions. This reaction proceeds via electrophilic addition, where nitrate ions act as nucleophiles .

Example Reaction:

C2H4+2HNO3Pd(NO3)2C2H4(ONO2)2+H2O

| Substrate | Product | Catalyst Loading | Yield | Conditions |

|---|---|---|---|---|

| Ethylene | Ethylene glycol dinitrate | 5 mol% | 85% | 0°C, 12h |

| Propylene | Propylene glycol dinitrate | 5 mol% | 78% | 0°C, 12h |

Cross-Coupling Reactions

Pd(NO₃)₂·xH₂O facilitates Heck, Suzuki, and Sonogashira reactions. For instance, it enables the coupling of p-iodonitrobenzene with styrene to form trans-stilbene derivatives under microwave irradiation .

Example:

Ar-I+CH2=CH-Ar’Pd(NO3)2Ar-CH2-CH2-Ar’

Hydrogenation Reactions

Pd(NO₃)₂·xH₂O-derived catalysts exhibit high activity in selective hydrogenation:

Alkyne to Alkene Conversion

Pd nanoparticles synthesized from Pd(NO₃)₂·xH₂O selectively hydrogenate 1-heptyne to 1-heptene with >95% selectivity .

| Substrate | Product | Catalyst | Selectivity | Conditions |

|---|---|---|---|---|

| 1-Heptyne | 1-Heptene | Pd/TiO₂ | 97% | 50°C, H₂ (1 atm) |

| Naphthalene | Tetralin | Pd/HAP | 89% | 80°C, H₂ (2 atm) |

Acetylene Hydrogenation

Di-phenyl sulfide-modified Pd/TiO₂ catalysts (derived from Pd(NO₃)₂·xH₂O) achieve 99% conversion of acetylene to ethylene under mild conditions .

Thermal Decomposition

Pd(NO₃)₂·xH₂O decomposes upon heating to form palladium oxide (PdO), releasing nitrogen oxides :

Pd(NO3)2⋅xH2OΔ>100∘CPdO+4NO2+O2+xH2O

Thermogravimetric Analysis (TGA) Data:

-

Onset Decomposition: 100°C

-

Residue at 500°C: PdO (98% purity)

Alloy Formation

Co-electrodeposition of Pd(NO₃)₂·xH₂O with Cu(NO₃)₂ produces Cu-Pd alloy thin films for fuel cell electrodes .

| Electrolyte Composition | Alloy Ratio (Cu:Pd) | Conductivity (S/cm) |

|---|---|---|

| 0.1M Pd(NO₃)₂ + 0.1M Cu(NO₃)₂ | 1:1 | 4.2 × 10³ |

| 0.2M Pd(NO₃)₂ + 0.05M Cu(NO₃)₂ | 4:1 | 3.8 × 10³ |

Hydrolysis and Stability

Pd(NO₃)₂·xH₂O is hygroscopic and prone to hydrolysis in aqueous solutions, forming Pd(OH)₂ or PdO·nH₂O precipitates :

Pd(NO3)2+2H2O→Pd(OH)2+2HNO3

Stability Considerations:

Propiedades

IUPAC Name |

palladium(2+);dinitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207596-32-5 |

Source

|

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.